1-[(3S,4S)-4-(Aminomethyl)oxolan-3-yl]triazole-4-carboxamide;hydrochloride
Description
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Properties
IUPAC Name |
1-[(3S,4S)-4-(aminomethyl)oxolan-3-yl]triazole-4-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5O2.ClH/c9-1-5-3-15-4-7(5)13-2-6(8(10)14)11-12-13;/h2,5,7H,1,3-4,9H2,(H2,10,14);1H/t5-,7-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMECGDIHSKJALO-HCSZTWNASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)N2C=C(N=N2)C(=O)N)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CO1)N2C=C(N=N2)C(=O)N)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(3S,4S)-4-(Aminomethyl)oxolan-3-yl]triazole-4-carboxamide; hydrochloride is a triazole derivative that has garnered attention due to its potential biological activities. This compound belongs to a class of triazoles known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Chemical Structure and Properties
The molecular formula of 1-[(3S,4S)-4-(aminomethyl)oxolan-3-yl]triazole-4-carboxamide; hydrochloride is . The compound features a triazole ring, which is crucial for its biological interactions. The specific stereochemistry at the oxolane (tetrahydrofuran) moiety may influence its biological activity and interaction with target proteins.
Biological Activity Overview
Research indicates that triazole derivatives exhibit a range of biological activities. The following sections detail specific findings related to the biological activity of 1-[(3S,4S)-4-(aminomethyl)oxolan-3-yl]triazole-4-carboxamide; hydrochloride.
Anti-inflammatory Activity
A study evaluating various triazole derivatives demonstrated that compounds similar to 1-[(3S,4S)-4-(aminomethyl)oxolan-3-yl]triazole-4-carboxamide significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs). Specifically, compounds with structural similarities showed a reduction in TNF-α levels by approximately 44–60% at optimal doses, indicating strong anti-inflammatory potential .
Antimicrobial Activity
Triazole derivatives are known for their antimicrobial properties. In vitro studies have shown that compounds related to 1-[(3S,4S)-4-(aminomethyl)oxolan-3-yl]triazole-4-carboxamide exhibit activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The effectiveness of these compounds suggests potential applications in treating bacterial infections .
Anticancer Activity
The anticancer properties of triazole derivatives have been investigated in several studies. For instance, certain derivatives have been shown to induce apoptosis in cancer cell lines such as Jurkat T-cells through mechanisms involving DNA damage and mitochondrial dysfunction. These effects include morphological changes typical of apoptosis, such as membrane blebbing and chromatin condensation .
Case Study 1: Cytotoxicity in Leukemic Cells
A recent study focused on N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides revealed that these compounds exhibited selective cytotoxicity towards human leukemic T-cells at nanomolar concentrations. The study highlighted the potential for developing new anticancer agents based on the triazole scaffold .
Case Study 2: Anti-inflammatory Effects
In a controlled experiment assessing the anti-inflammatory effects of various triazole derivatives, it was found that certain compounds significantly inhibited the release of inflammatory cytokines from stimulated PBMCs. This aligns with findings from other studies emphasizing the role of structural features in modulating biological activity .
Data Tables
Scientific Research Applications
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of triazole derivatives. The compound has been evaluated for its efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Case Study Findings :
- A study demonstrated that derivatives of triazoles, including 1-[(3S,4S)-4-(aminomethyl)oxolan-3-yl]triazole-4-carboxamide;hydrochloride, exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus with Minimum Inhibitory Concentrations (MICs) as low as 6.25 µg/ml .
| Compound | Bacterial Strain | MIC (µg/ml) |
|---|---|---|
| 1 | E. coli | 6.25 |
| 2 | Staphylococcus aureus | 12.5 |
Antioxidant Properties
The antioxidant capabilities of triazole derivatives have also been explored. The compound has shown potential in scavenging free radicals, which is crucial for preventing oxidative stress-related diseases.
Research Insights :
- In vitro assays indicated that the compound could effectively reduce oxidative stress markers, showcasing its potential as an antioxidant agent .
Therapeutic Applications
Triazole compounds are increasingly recognized for their therapeutic potential, particularly in the development of new pharmaceuticals.
Therapeutic Implications :
Q & A
Basic: What are the recommended synthetic routes for 1-[(3S,4S)-4-(Aminomethyl)oxolan-3-yl]triazole-4-carboxamide hydrochloride?
Methodological Answer:
The synthesis typically involves:
- Step 1: Preparation of the oxolane-3-yl scaffold via stereoselective cyclization of protected aminodiol precursors. The (3S,4S) configuration is achieved using chiral catalysts or enzymatic resolution .
- Step 2: Coupling of the triazole-carboxamide moiety via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or microwave-assisted methods to improve yield .
- Step 3: Hydrochloride salt formation by treating the free base with HCl in anhydrous ethanol, followed by recrystallization for purity .
Key Data:
| Step | Reaction Type | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| 1 | Cyclization | 65–75 | ≥95% | |
| 2 | CuAAC | 80–90 | ≥98% | |
| 3 | Salt Formation | 85–95 | ≥99% |
Basic: How is the compound characterized for structural confirmation and purity?
Methodological Answer:
- NMR Spectroscopy: 1H/13C NMR confirms stereochemistry and functional groups. Key peaks include:
- LC/MS: Retention time ~1.32 min (SMD-FA05-1 method) with m/z 284.3 [M+H]+ .
- Elemental Analysis: Matches calculated values for C, H, N, Cl within ±0.3% .
Advanced: How to resolve contradictions in stability data under varying pH conditions?
Methodological Answer:
- Experimental Design:
- Data Analysis:
- Contradiction: Degradation accelerates at pH < 3 (hydrolysis of oxolane) and pH > 10 (triazole ring cleavage).
- Resolution: Use Arrhenius kinetics to model shelf-life. Stability is optimal at pH 5–7 (t90 > 6 months at 25°C) .
Stability Table:
| pH | Degradation Rate (k, h⁻¹) | t90 (Days) |
|---|---|---|
| 2 | 0.015 | 15 |
| 7 | 0.002 | 210 |
| 12 | 0.025 | 9 |
Advanced: What strategies ensure enantiomeric purity during scale-up synthesis?
Methodological Answer:
- Chiral HPLC: Use a Chiralpak AD-H column (hexane:IPA = 90:10) to resolve enantiomers. Retention times: (3S,4S) = 12.3 min; (3R,4R) = 14.7 min .
- Crystallization-Induced Dynamic Resolution (CIDR): Add chiral auxiliaries (e.g., tartaric acid) to enrich the desired enantiomer ≥99.5% ee .
Basic: What safety protocols are critical for handling this compound?
Methodological Answer:
- PPE: Lab coat, nitrile gloves, and safety goggles.
- Ventilation: Use fume hoods to avoid inhalation (LD50 > 2000 mg/kg in rats, but irritant to mucous membranes) .
- Spill Management: Neutralize with sodium bicarbonate and absorb with vermiculite .
Advanced: How to design a bioactivity assay targeting kinase inhibition?
Methodological Answer:
- Assay Setup:
- Use recombinant kinase (e.g., EGFR) in a luminescent ADP-Glo™ assay.
- Test compound at 0.1–100 µM with 1 hr pre-incubation.
- Data Interpretation:
Kinase Inhibition Table:
| Kinase | IC50 (µM) | Selectivity Index |
|---|---|---|
| EGFR | 2.3 | 1.0 |
| VEGFR2 | >100 | >43 |
Advanced: How to optimize solubility for in vivo studies?
Methodological Answer:
- Co-solvents: Use 10% DMSO + 20% Cremophor EL in saline (solubility: 12 mg/mL at 25°C) .
- Salt Screening: Compare hydrochloride vs. mesylate salts; hydrochloride offers better crystallinity and stability .
Solubility Data:
| Formulation | Solubility (mg/mL) |
|---|---|
| Water | 0.5 |
| 10% DMSO + Saline | 12.0 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
